molecular formula C6H12N2O2 B13015313 (R)-4-Methyl-piperazine-2-carboxylic acid

(R)-4-Methyl-piperazine-2-carboxylic acid

Cat. No.: B13015313
M. Wt: 144.17 g/mol
InChI Key: LJMBMKKMKAFQAV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Methyl-piperazine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms, which can have distinct biological and chemical properties compared to its (S)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl-piperazine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted piperazine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods: Industrial production of ®-4-Methyl-piperazine-2-carboxylic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-4-Methyl-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-4-Methyl-piperazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Methyl-piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity, leading to enantioselective interactions with biological molecules.

Comparison with Similar Compounds

    (S)-4-Methyl-piperazine-2-carboxylic acid: The enantiomer of the ®-form, with different spatial arrangement and potentially different biological activity.

    Piperazine: The parent compound, lacking the methyl and carboxylic acid groups.

    N-Methylpiperazine: A derivative with a methyl group on the nitrogen atom instead of the carbon.

Uniqueness: ®-4-Methyl-piperazine-2-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer and other piperazine derivatives. This uniqueness makes it valuable in applications requiring high enantioselectivity.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R)-4-methylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

LJMBMKKMKAFQAV-RXMQYKEDSA-N

Isomeric SMILES

CN1CCN[C@H](C1)C(=O)O

Canonical SMILES

CN1CCNC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.